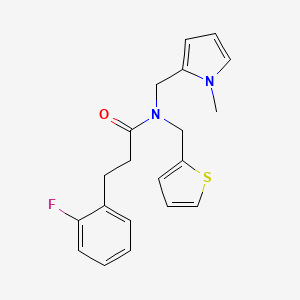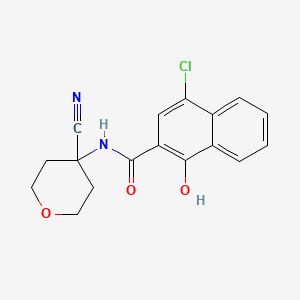
5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloromethylfurfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . In another study, hand harvested corn stover and mechanically forage chopped corn stover was processed in a hydrolysis reactor to produce CMF in a biphasic, two solvent system .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum chemical calculations .Chemical Reactions Analysis
CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also be converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis
CMF is a colorless liquid . More specific physical and chemical properties would require additional information or experimental data.Applications De Recherche Scientifique
Structural Analysis and Docking Studies
Tetrazole derivatives, including those similar to 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole, have been analyzed for their structural properties using X-ray crystallography. Studies reveal that the tetrazole rings in these compounds are essentially planar, with no conjugation to the aryl rings at the 1- and 5-positions. Molecular docking studies are also carried out to understand the orientation and interaction of these molecules within the active sites of specific enzymes, such as cyclooxygenase-2, which can have implications in drug design and medicinal chemistry (Al-Hourani et al., 2015).
Synthetic Routes and Applications
Research on tetrazoles, including 5-substituted derivatives, explores their synthesis and functionalization. These compounds are valuable in medicinal chemistry as isosteres for various functional groups, such as carboxylic acids and amines. The synthesis methods for 5-substituted 1H-tetrazoles have evolved to become more efficient and eco-friendly, with significant advancements in the field. These derivatives have applications in drug design, particularly as non-classical bioisosteres of carboxylic acids, owing to their similar acidities but higher lipophilicities and metabolic resistance (Reed & Jeanneret, 2021); (Mittal & Awasthi, 2019); (Roh, Vávrová, & Hrabálek, 2012).
Novel Synthesis Methods and Catalysis
Innovative methods for synthesizing 5-substituted 1H-tetrazoles have been developed, utilizing novel catalysts and conditions. For example, Cu-Zn alloy nanopowder has been used as an effective catalyst for the synthesis of these compounds, leading to new possibilities in the synthesis and application of tetrazole-based ionic liquids. This showcases the versatility and potential of tetrazoles in various chemical reactions and applications (Aridoss & Laali, 2011).
Energetic Material Applications
Tetrazole derivatives are also explored for their potential in energetic material applications. Their high nitrogen content and structural properties make them candidates for use in explosives and other energetic materials. This research area focuses on the synthesis, characterization, and evaluation of these compounds for their energetic performance and suitability in various applications (Mahkam, Nabati, Latifpour, & Aboudi, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-1-cyclopentyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c8-5-7-9-10-11-12(7)6-3-1-2-4-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQAQIIBAPRIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

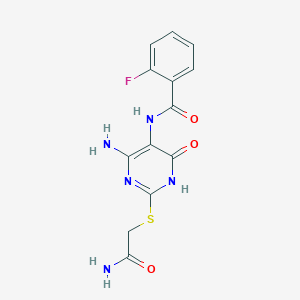
![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
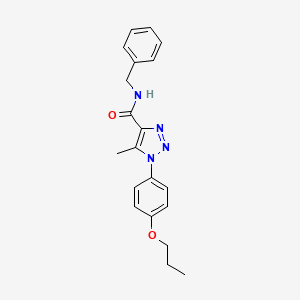
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)
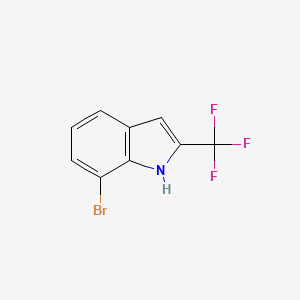
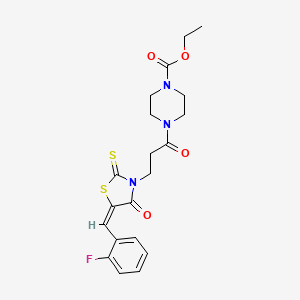
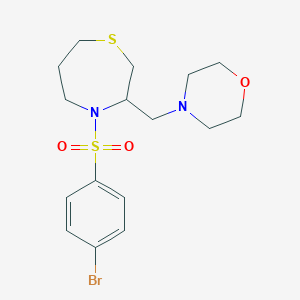
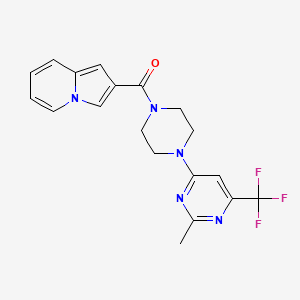
![(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one](/img/structure/B2437544.png)
![N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437546.png)
